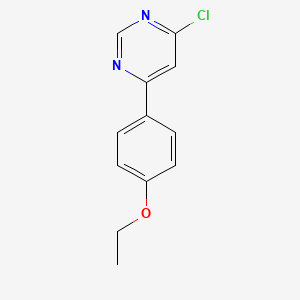![molecular formula C16H19ClN2O2S B1372007 [2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride CAS No. 1193388-01-0](/img/structure/B1372007.png)
[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine Hydrochloride” is a chemical compound . It’s a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C16H18N2O2S . The InChI code is 1S/C16H18N2O2S.ClH/c17-12-16-15-9-5-4-6-13 (15)10-11-18 (16)21 (19,20)14-7-2-1-3-8-14;/h1-9,16H,10-12,17H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 338.86 . More detailed properties like melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Anticancer Applications
Several studies have focused on the potential anticancer properties of tetrahydroisoquinoline derivatives. For instance, substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their anticancer activity against breast cancer cell lines, showing potent cytotoxicity (Redda, Gangapuram, & Ardley, 2010). Additionally, novel N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinolines containing a triazole moiety have demonstrated significant anticancer activity against various cancer cell lines, with certain compounds showing strong inhibition without affecting normal cells (Pingaew et al., 2014).
Antiparasitic Activity
Research on 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives has revealed interesting activity against Trypanosoma cruzi and Plasmodium falciparum, making them potential lead scaffolds for antiparasitic drug development (Pagliero et al., 2010). Another study on similar compounds has corroborated these findings, emphasizing their promising antiprotozoal activities (Pagliero, Pierini, Brun, & Mazzieri, 2010).
Neuroprotective Effects
The neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons has been studied, showing protection against various neurotoxins. This finding is significant for Parkinson's disease research (Kotake et al., 2005).
Other Applications
Further studies have explored diverse applications of tetrahydroisoquinoline derivatives. For example, quinazoline-based ruthenium complexes, synthesized starting from tetrahydroisoquinoline, have been examined for their efficiency in transfer hydrogenation reactions (Karabuğa et al., 2015). The compound has also been used in organic synthesis, particularly in the Pictet-Spengler reaction to produce certain derivatives (Chen, Wang, Hou, & Huang, 2006).
Future Directions
properties
IUPAC Name |
[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.ClH/c17-12-16-15-9-5-4-6-13(15)10-11-18(16)21(19,20)14-7-2-1-3-8-14;/h1-9,16H,10-12,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQJLKHABCJWJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CN)S(=O)(=O)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

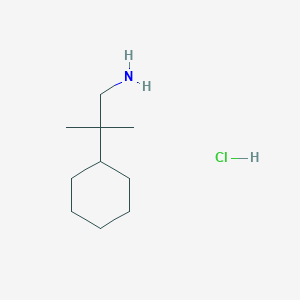

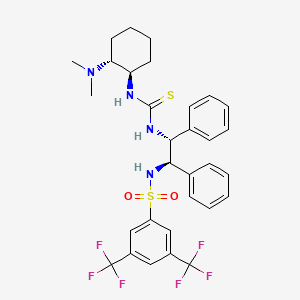
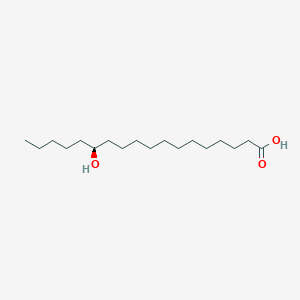
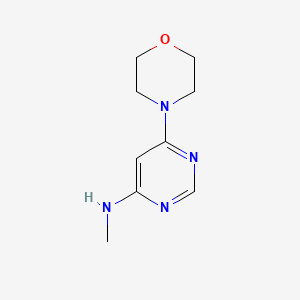

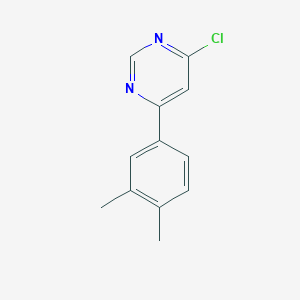
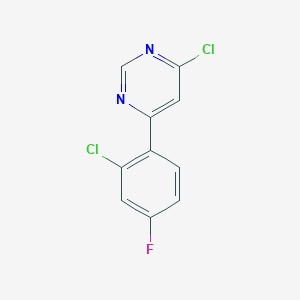
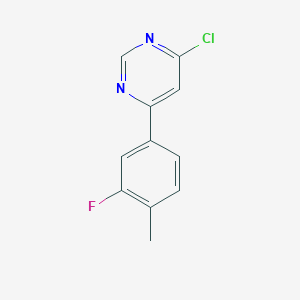
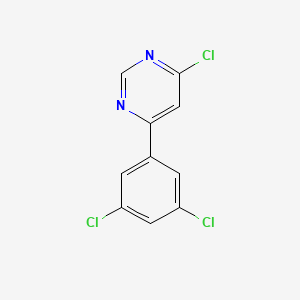
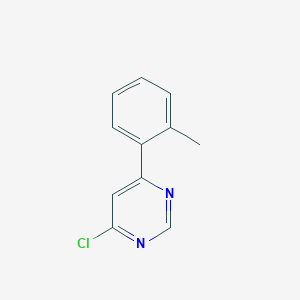
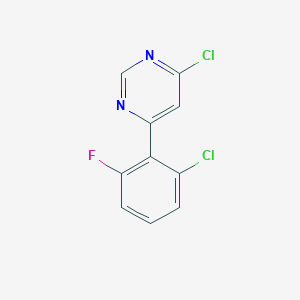
![4-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyrimidine](/img/structure/B1371945.png)
